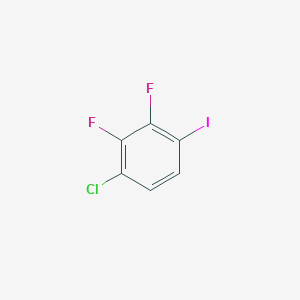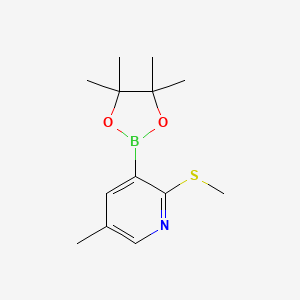
5-Methyl-2-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methylthio group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronic ester under conditions that facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives and boronate esters.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Methyl-2-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Catalysis: The boronate ester moiety can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of catalysts.
作用機序
The mechanism of action of 5-Methyl-2-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application:
In Catalysis: The boronate ester can coordinate with metal centers, facilitating various catalytic transformations.
In Medicinal Chemistry: The compound can interact with biological targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological activity.
類似化合物との比較
Similar Compounds
2-(Methylthio)pyridine: Lacks the boronate ester moiety.
3-Bromo-5-methyl-2-(methylthio)pyridine: Contains a bromine atom instead of the boronate ester.
5-Methyl-2-(methylthio)pyridine-3-boronic acid: Similar structure but with a boronic acid group instead of the boronate ester.
特性
分子式 |
C13H20BNO2S |
|---|---|
分子量 |
265.2 g/mol |
IUPAC名 |
5-methyl-2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2S/c1-9-7-10(11(18-6)15-8-9)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3 |
InChIキー |
NGDIKLVOPAMYRV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


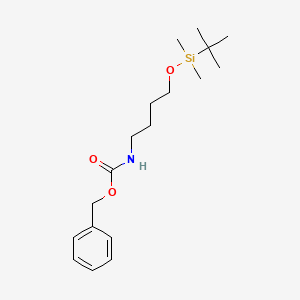
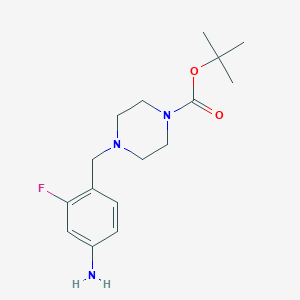


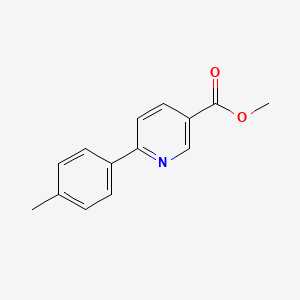
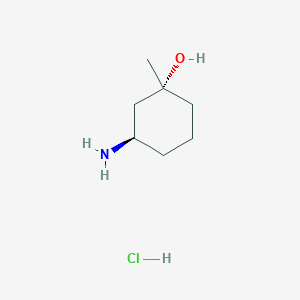

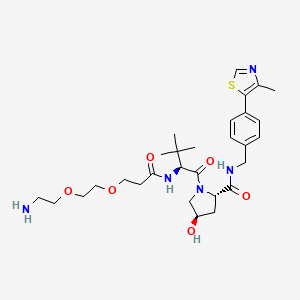
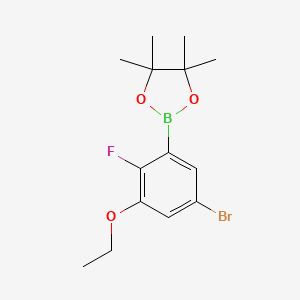
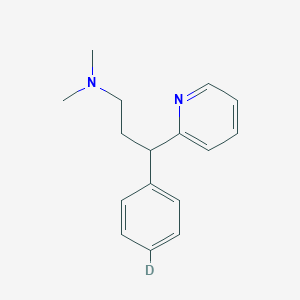
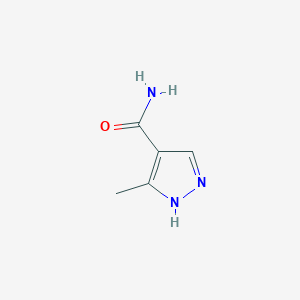
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)

